![molecular formula C16H10F6O2 B1383040 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid CAS No. 927802-69-5](/img/structure/B1383040.png)
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid
Vue d'ensemble
Description
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid is a chemical compound with the molecular formula C16H10F6O2 . It is a complex organic compound that contains two trifluoromethyl groups attached to a phenyl group .
Synthesis Analysis
The synthesis of this compound and similar compounds has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl group . The molecular weight of this compound is 380.24 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 380.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, and a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 380.04832777 g/mol .Applications De Recherche Scientifique
Catalysis and Synthetic Chemistry
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid and its derivatives are explored in catalysis and synthetic chemistry, particularly in facilitating amidation reactions between carboxylic acids and amines. This is exemplified by the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a highly effective catalyst in dehydrative amidation, demonstrating the significance of the ortho-substituent in preventing amine coordination and thus accelerating the reaction. This catalyst is notably applied in α-dipeptide synthesis, underscoring its utility in peptide chemistry (Wang, Lu, & Ishihara, 2018).
Material Science and Polymer Research
In material science, derivatives of this compound contribute to the development of novel polyimides with significant industrial applications. A study focused on the synthesis and characterization of novel fluorine-containing polyimides derived from a specifically designed diamine monomer, showcasing their solubility in various organic solvents and their excellent thermal and mechanical properties. These characteristics make them suitable for advanced material applications, including electronics and aerospace industries (Yin et al., 2005).
Biocatalysis and Green Chemistry
Biocatalysis represents another significant application area, where derivatives of this compound are used as substrates in enzymatic reactions for producing chiral alcohols. A novel bacterial strain, Leifsonia xyli HS0904, demonstrated the ability to reduce 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantiometric purity, highlighting the potential of biocatalysis in producing chiral intermediates for pharmaceutical applications (Wang et al., 2011).
Protective Group Chemistry
In organic synthesis, 2,6-bis(trifluoromethyl)phenylboronic esters, closely related to this compound, are utilized as protective groups for diols. These esters provide stability under various conditions and can be deprotected under mild circumstances, offering a versatile tool for synthetic chemists in complex molecule construction. This approach has been applied in the synthesis of natural products with significant biological activities (Shimada et al., 2018).
Analyse Biochimique
Biochemical Properties
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid plays a significant role in various biochemical reactions due to its strong acidic nature and ability to interact with a range of biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation . The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cell function and behavior . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to enzyme inhibition or activation. The compound’s trifluoromethyl groups can form strong hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures . These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been shown to have lasting effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of energy within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s lipophilicity allows it to accumulate in lipid-rich areas, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s activity and function within cells.
Propriétés
IUPAC Name |
2,2-bis[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(14(23)24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSWUWHVZHBAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)

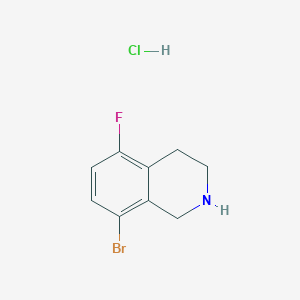

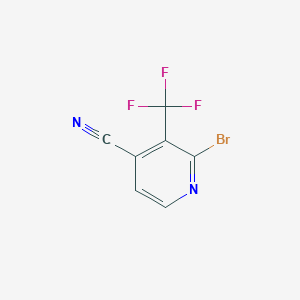
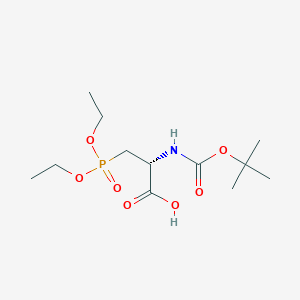
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

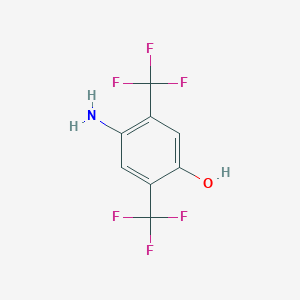
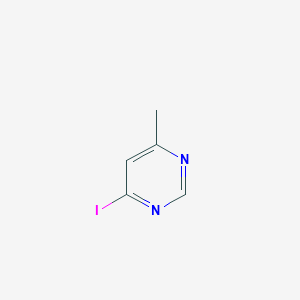


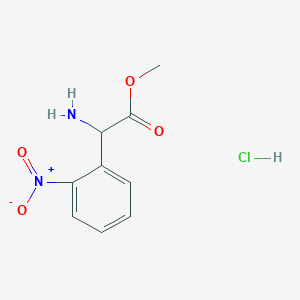
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
